molecular formula C10H18N2O B15292448 2-Azaspiro[4.5]decane-2-carboxamide

2-Azaspiro[4.5]decane-2-carboxamide

Cat. No.: B15292448
M. Wt: 182.26 g/mol
InChI Key: LBWRBZBBEWSVOG-UHFFFAOYSA-N
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Description

2-Azaspiro[45]decane-2-carboxamide is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-2-carboxamide typically involves the cyclization of appropriate precursors. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogen with Raney nickel are frequently used.

    Substitution: Halogenated derivatives can be used in substitution reactions with appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized spiro derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-Azaspiro[4.5]decane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane

Uniqueness

2-Azaspiro[4.5]decane-2-carboxamide is unique due to its specific spiro structure, which imparts distinct three-dimensional properties and rigidity. This uniqueness makes it a valuable scaffold for drug discovery and the development of biologically active compounds .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2-azaspiro[4.5]decane-2-carboxamide

InChI

InChI=1S/C10H18N2O/c11-9(13)12-7-6-10(8-12)4-2-1-3-5-10/h1-8H2,(H2,11,13)

InChI Key

LBWRBZBBEWSVOG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCN(C2)C(=O)N

Origin of Product

United States

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